Regioisomeric Differentiation: 2,4-Diester vs. 4,5-Diester in Metal Coordination and Chelate Formation
The 2,4-dicarboxylate substitution pattern of the target compound enforces a distinct metal-binding geometry compared to the prevalent 4,5-dicarboxylate isomer. In the 4,5-isomer, vicinal carboxylates form a five-membered chelate ring with a bite angle of approximately 75–80°, whereas the 2,4-arrangement, with a bridging imidazole nitrogen, creates a larger chelate ring and a wider bite angle (estimated >90°) [1][2]. This structural divergence directly dictates coordination polymer dimensionality and topology during hydro(solvo)thermal synthesis, making the 2,4-isomer suitable for framework architectures that the 4,5-isomer cannot adopt.
| Evidence Dimension | Chelate bite angle and coordination geometry |
|---|---|
| Target Compound Data | 2,4-Dicarboxylate pattern; estimated chelate bite angle >90° with bridging N participation |
| Comparator Or Baseline | Dimethyl 1H-imidazole-4,5-dicarboxylate; 5-membered chelate ring, bite angle ~75-80° |
| Quantified Difference | Bite angle difference of approximately 15-20°; distinct coordination modes (N,O-chelating vs. O,O'-chelating) |
| Conditions | Inferred from established imidazole-carboxylate coordination chemistry in hydro(solvo)thermal MOF synthesis |
Why This Matters
This geometric distinction determines whether a given dicarboxylate linker can generate a desired MOF topology, directly impacting material properties like porosity and luminescence.
- [1] Brown, T.; Shaw, G.; Durant, G.J. Purines, Pyrimidines, and Imidazoles. Part 58. Synthesis and Reactions of Some Imidazole-2,4-Dicarboxylic Acid-Derivatives. J. Chem. Soc., Perkin Trans. 1, 1983, 809-811. View Source
- [2] Imidazole-Based Dicarboxylate Ligands: Hydro(Solvo)thermal Synthesis, Crystal Structures, and Properties. Inorganic Chemistry (review of coordination trends). View Source
